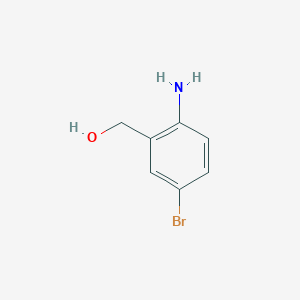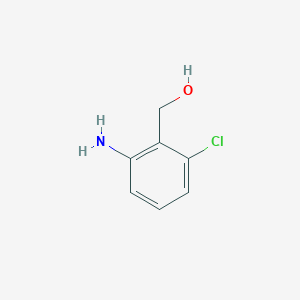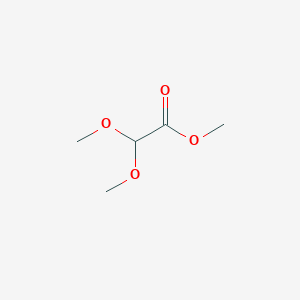
2-氯-4-氟苯肼盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-fluorophenylhydrazine hydrochloride (2C4F-HCl) is a chemical compound that is widely used in various scientific research applications. It is a white crystalline solid with a molecular weight of 209.54 g/mol and a melting point of 117-118°C. It is soluble in water and insoluble in most organic solvents. 2C4F-HCl is a versatile compound used in a variety of laboratory experiments, including synthesis, biochemical and physiological studies, and drug development.
科学研究应用
合成和工业应用
2-氯-4-氟苯肼盐酸盐在合成化学中作为关键中间体,突出了其在生产各种化合物中的作用。例如,它已被用于通过重氮化和还原反应合成 4-氯-2-氟苯肼,由于其高收率和纯度,为工业合成提供了一种有效的方法(G. Zhong-liang, 2010)。另一项研究探索了使用相转移催化进行合成,该催化优化了条件以提高收率(Chen Hai-qun, 2011)。
生物和环境应用
在生物学研究中,2-氯-4-氟苯肼的衍生物显示出抗菌活性。一项研究合成了 N1-(3-氯-4-氟苯基)-N4-取代的半碳酰腙衍生物,它们表现出显着的抗菌和抗真菌特性,表明了开发新型抗菌剂的潜力(M. Ahsan 等,2016)。另一个应用是在环境科学中,开发了一种利用 4-氟苯肼盐酸盐的荧光探针来检测水样中的肼,证明了其在监测水质中的实用性(Meiqing Zhu 等,2019)。
先进材料和化学
该化合物还已在先进材料的合成中找到应用。例如,它与 2-全氟酰基环烷-1,3-二酮的反应导致了含多氟烷基的吲唑酮的产生,为材料科学领域做出了贡献,并为具有潜在工业应用的新型聚合物形式提供了见解(T. Khlebnikova 等,2008)。
安全和危害
This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, and Aquatic Acute 1 . It has hazard statements H302 + H312 + H332 - H400, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it is very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
生化分析
Biochemical Properties
2-Chloro-4-fluorophenylhydrazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of 2-Chloro-4-fluorophenylhydrazine hydrochloride on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in apoptosis and cell proliferation. Additionally, it can disrupt cellular metabolism by interfering with key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 2-Chloro-4-fluorophenylhydrazine hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are crucial for signal transduction pathways. This inhibition can result in altered cellular responses, such as reduced cell proliferation or increased apoptosis. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-fluorophenylhydrazine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects, such as increased oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-fluorophenylhydrazine hydrochloride vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in significant biological responses. High doses can cause severe oxidative stress, liver damage, and other toxic effects in animal models .
Metabolic Pathways
2-Chloro-4-fluorophenylhydrazine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels .
Transport and Distribution
The transport and distribution of 2-Chloro-4-fluorophenylhydrazine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and overall efficacy .
Subcellular Localization
The subcellular localization of 2-Chloro-4-fluorophenylhydrazine hydrochloride is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall biological effects .
属性
IUPAC Name |
(2-chloro-4-fluorophenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2.ClH/c7-5-3-4(8)1-2-6(5)10-9;/h1-3,10H,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELCWIMDZKOJBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497959-29-2 |
Source


|
| Record name | 2-Chloro-4-fluorophenylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)











